![molecular formula C12H12N2OS B2711317 1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478078-68-1](/img/structure/B2711317.png)

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

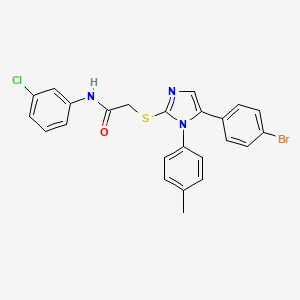

A series of new 3-(4-(p-toluidino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives were synthesized from a novel Schiff base of 2-((4-(p-toluidino)thiazol-2-ylimino)methyl)phenol with thioglycolic acid in the presence of anhydrous zinc chloride . The chemical structures of these compounds were confirmed by various physicochemical methods .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone” are not well-documented in the available resources .Aplicaciones Científicas De Investigación

Synthesis of New Derivatives

This compound has been used in the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives . It was reacted with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to give thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives .

Creation of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety were obtained via reaction of alkylidenecarbodithioate with hydrazonoyl halides . These derivatives are important due to their broad range of biological activities .

Production of 1,3-Thiazoles Derivatives

Hydrazonoyl halides were reacted with thiosemicarbazone and pyrazolylthioamide to give 1,3-thiazoles derivatives . Thiazoles display a broad range of biological activities and are found in many potent biologically active molecules .

Synthesis of Substituted Pyridines

3-Phenyl-2-en-1-one was used to synthesize substituted pyridines . Pyridines are a class of organic compounds with a wide range of applications in the field of medicine and industry .

Production of Substituted Nicotinic Acid Ester

This compound was also used to synthesize substituted nicotinic acid ester . The latter was converted to its azide compound which was reacted with aromatic amines and phenol to give substituted urea and phenylcarbamate containing 1,2,3-triazole moiety .

Anticancer Activities

In another study, a compound bearing the p-toluidino substituent (3d) was found to have significant anticancer activities . It was 4–30-fold more potent as an antiproliferative agent than the corresponding 5-methyl-2-(p-toluidino)-7-(3′,4′,5′-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidine counterpart .

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)14-12-13-7-11(16-12)9(2)15/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIILVUQJSVEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)

![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)

![ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2711244.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)

![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)